molecular formula C14H11F3N2O3S2 B8210279 Fast-TRFS

Fast-TRFS

Cat. No. B8210279
M. Wt: 376.4 g/mol
InChI Key: WRYRCLGYENFDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fast-TRFS is a useful research compound. Its molecular formula is C14H11F3N2O3S2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fast-TRFS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fast-TRFS including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Studying Polystyrene Gels : Fast-TRFS was used to examine the swelling and drying of disc-shaped polystyrene gels. The study revealed activation energies of 80.0 and 33.5 kJ mol-1 for swelling and drying, respectively (Erdogan & Pekcan, 2004).

  • Advanced Biophotonics Applications : Utilizing a CMOS SPAD line sensor for Fast-TRFS acquisition enabled the study of chlorophyll A fluorescence kinetics, thrombin biosensor FRET probe kinetics, and the autofluorescence of ex vivo mouse lung tissue (Kufcsák et al., 2017).

  • Fluorogenic Probe for Mammalian Thioredoxin Reductase : Fast-TRFS was identified as a specific and superfast fluorogenic probe for thioredoxin reductase, useful in high-throughput screening assays to discover inhibitors of thioredoxin reductase (Li et al., 2019).

  • Multispectral Time-Resolved Fluorescence Spectroscopy and Imaging : The ms-TRFS system, a variant of Fast-TRFS, was shown to be highly efficient and fast in detecting tissue autofluorescent components, providing accurate and precise fluorescence lifetime measurements (Yankelevich et al., 2014).

  • Identifying Meningiomas : TR-LIFS, related to Fast-TRFS, was found to be a feasible tool for identifying meningiomas with high sensitivity and specificity, enabling rapid evaluation of tumor specimens (Butte et al., 2005).

properties

IUPAC Name

1-(dithiolan-4-yl)-3-[2-oxo-4-(trifluoromethyl)chromen-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S2/c15-14(16,17)10-4-12(20)22-11-3-7(1-2-9(10)11)18-13(21)19-8-5-23-24-6-8/h1-4,8H,5-6H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYRCLGYENFDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSS1)NC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fast-TRFS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.